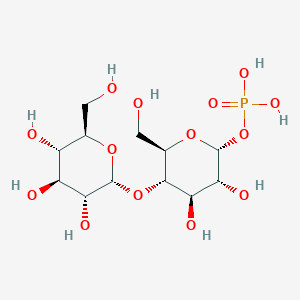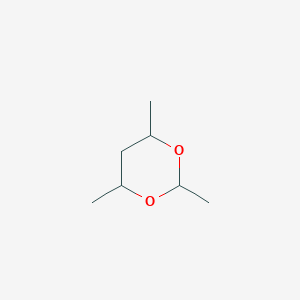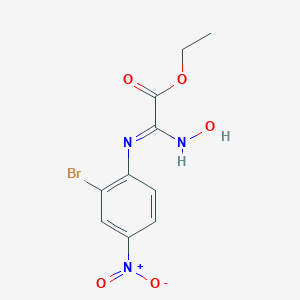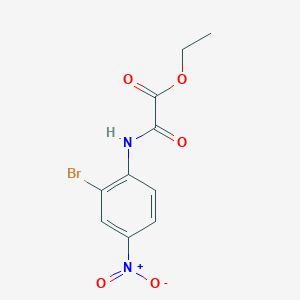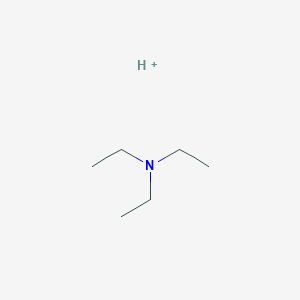
N,N-diethylethanamine;hydron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine;hydron, also known as DEAE, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that has a positively charged nitrogen atom, making it useful in a variety of biochemical and physiological experiments.
Mecanismo De Acción
N,N-diethylethanamine;hydron is a cationic compound that can interact with negatively charged molecules such as DNA and proteins. It can form electrostatic bonds with these molecules, which can affect their structure and function. N,N-diethylethanamine;hydron can also interact with cell membranes and affect their permeability. The exact mechanism of action of N,N-diethylethanamine;hydron is still being studied, but it is clear that its positive charge plays an important role in its interactions with other molecules.
Biochemical and Physiological Effects:
N,N-diethylethanamine;hydron has been shown to have a variety of biochemical and physiological effects. It can affect the activity of enzymes and the structure of proteins. It can also affect the permeability of cell membranes and the transport of molecules across these membranes. N,N-diethylethanamine;hydron has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethylethanamine;hydron has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of applications. It is also stable and can be stored for long periods of time. However, N,N-diethylethanamine;hydron can be toxic to cells at high concentrations and can interfere with some assays. It is important to carefully control the concentration of N,N-diethylethanamine;hydron in experiments and to use appropriate safety precautions.
Direcciones Futuras
There are several future directions for research on N,N-diethylethanamine;hydron. One area of interest is the development of new drug delivery systems based on N,N-diethylethanamine;hydron. N,N-diethylethanamine;hydron has also been studied as a potential antimicrobial agent and may have applications in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of N,N-diethylethanamine;hydron and its effects on biological systems. Overall, N,N-diethylethanamine;hydron is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
N,N-diethylethanamine;hydron can be synthesized by reacting diethylamine with ethylene oxide. The reaction produces N,N-diethylethanamine;hydron hydrochloride, which can be converted into N,N-diethylethanamine;hydron by adding a base such as sodium hydroxide. The synthesis of N,N-diethylethanamine;hydron is relatively simple and can be done in a laboratory setting.
Aplicaciones Científicas De Investigación
N,N-diethylethanamine;hydron has been used in a variety of scientific research applications. It has been used as a buffer in protein purification, as a cationic surfactant in DNA isolation, and as a stabilizer in enzyme assays. N,N-diethylethanamine;hydron has also been used in ion exchange chromatography to separate proteins based on their net charge. It has been used in studies of membrane transport and in the development of drug delivery systems.
Propiedades
Número CAS |
17440-81-2 |
|---|---|
Fórmula molecular |
C26H45NO8S2 |
Peso molecular |
102.2 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;hydron |
InChI |
InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/p+1 |
Clave InChI |
ZMANZCXQSJIPKH-UHFFFAOYSA-O |
SMILES |
[H+].CCN(CC)CC |
SMILES canónico |
[H+].CCN(CC)CC |
Sinónimos |
triethylammonium cation |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
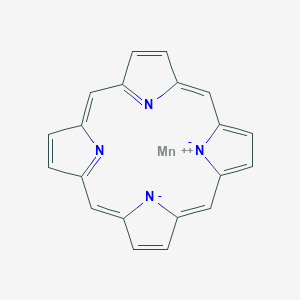
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
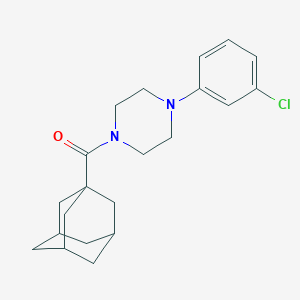
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
